N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
The compound “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide” is a complex organic molecule. It contains a propanamide group attached to a phenylthio group and a benzo[d]thiazol-2-yl group. The benzo[d]thiazol-2-yl group is a heterocyclic compound, which is often found in various pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d]thiazol-2-yl group would likely contribute to the planarity of the molecule, while the phenylthio and propanamide groups could add steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. Typical properties to consider would include solubility, melting point, boiling point, and spectral data (NMR, IR, MS, etc.) .Scientific Research Applications
Pharmaceutical Research Applications
Research has highlighted the synthesis and characterization of benzo[d]thiazol derivatives for potential therapeutic applications. For instance, derivatives have been studied for their anti-inflammatory, psychotropic, and cytotoxic activities. Notably, compounds incorporating the benzo[d]thiazol moiety have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects towards tumor cell lines, and antimicrobial action, suggesting their potential in developing new treatments for various conditions (Zablotskaya et al., 2013).
Material Science and Chemistry
In materials science, benzo[d]thiazol derivatives have been explored for their luminescent properties, potentially applicable in the development of white-light-emitting devices. A study on three benzothiazole derivatives demonstrated their ability to emit bright blue-violet, green, and orange emissions, which can be combined in a polymer matrix to produce white light with high efficiency (Lu et al., 2017).
Anticancer Research
The exploration of benzo[d]thiazol derivatives in anticancer research has led to the identification of compounds with significant in vitro antitumor activity. For example, derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines, with some compounds displaying potent activity and selectivity, highlighting their potential as anticancer agents (Sławiński & Brzozowski, 2006).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of benzo[d]thiazol derivatives have also been investigated, with some new compounds exhibiting more potent effects than reference drugs against pathogenic strains. This suggests their potential application in developing new antimicrobial and antifungal agents (Bikobo et al., 2017).
Future Directions
Mechanism of Action
Target of action
Compounds with similar structures, such as benzothiazole derivatives, have been shown to have various biological targets, including enzymes like cholinesterase .
Mode of action
These compounds may interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical pathways
The inhibition of these enzymes can affect various biochemical pathways. For example, cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of this enzyme can lead to an increase in acetylcholine levels .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits cholinesterase, it could potentially lead to an increase in acetylcholine levels, affecting neurological function .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c23-17(10-11-24-13-6-2-1-3-7-13)22-19-21-15(12-25-19)18-20-14-8-4-5-9-16(14)26-18/h1-9,12H,10-11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKSHIRUHRJFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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